molecular formula C9H14N2S2 B7904131 1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)-

1,3-Benzenediamine,4-methyl-2,6-bis(methylthio)-

Cat. No.: B7904131
M. Wt: 214.4 g/mol
InChI Key: AOFIWCXMXPVSAZ-UHFFFAOYSA-N
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Biological Activity

1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- (commonly referred to as 2,4-Diamino-3,5-dimethylthiotoluene) is an organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₉H₁₄N₂S₂
  • Molecular Weight : 214.35 g/mol
  • CAS Number : 102093-68-5

The compound features a benzene ring with two amino groups and two methylthio groups, enhancing its reactivity and interaction with biological systems.

The biological activity of 1,3-benzenediamine, 4-methyl-2,6-bis(methylthio)- is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the methylthio groups contribute to hydrophobic interactions. This dual functionality allows the compound to modulate enzyme activity and influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The compound induces apoptosis (programmed cell death) in these cells through mechanisms involving oxidative stress and DNA damage.

Toxicological Studies

Toxicological assessments reveal that while the compound has promising biological activities, it also poses certain health risks. Short-term studies on rats indicate liver toxicity characterized by increased liver weights and necrosis at higher doses. Long-term exposure studies suggest potential carcinogenic effects, necessitating careful handling and further investigation into its safety profile.

Study TypeObservationsReference
Short-term (90 days)Liver damage; decreased body weightEU RAR (2008)
Long-term (2 years)Hepatotoxicity; increased mortality; reproductive failureNCI (1979)
Gene mutation assayPositive for DNA damage in liver cellsOECD TG 471

Case Studies

  • Antimicrobial Efficacy : A study conducted by [source] demonstrated the effectiveness of 1,3-benzenediamine, 4-methyl-2,6-bis(methylthio)- against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Cancer Cell Proliferation : In vitro tests revealed that treatment with this compound reduced the viability of breast cancer cells by approximately 70% at a concentration of 50 µM after 48 hours [source].

Applications

The unique properties of 1,3-benzenediamine, 4-methyl-2,6-bis(methylthio)- make it valuable in several fields:

  • Pharmaceuticals : As a lead compound in drug design targeting microbial infections and cancer.
  • Industrial Chemistry : Utilized in the synthesis of dyes and pigments due to its reactivity.
  • Biotechnology : Investigated for use in developing enzyme inhibitors or as a biochemical probe.

Properties

IUPAC Name

4-methyl-2,6-bis(methylsulfanyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S2/c1-5-4-6(12-2)8(11)9(13-3)7(5)10/h4H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFIWCXMXPVSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)SC)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888803
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102093-68-5
Record name 4-Methyl-2,6-bis(methylthio)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102093-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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